

Spectroscopic data comparison of ((3-Chloropropoxy)methyl)benzene and its analogues

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Compound of Interest

Compound Name: ((3-Chloropropoxy)methyl)benzene

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A Comparative Guide to the Spectroscopic Data of **((3-Chloropropoxy)methyl)benzene** and its Analogues

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of chemical compounds is paramount for structure elucidation, purity assessment, and quality control. This guide provides a comparative analysis of the spectroscopic data for **((3-chloropropoxy)methyl)benzene** and its bromo- and iodo-analogues. The data presented is a collation of experimental and predicted values from various sources.

Molecular Properties

A fundamental starting point for any spectroscopic analysis is the confirmation of the molecular formula and weight.

Compound	Molecular Formula	Molecular Weight (g/mol)
((3-Chloropropoxy)methyl)benzene	C ₁₀ H ₁₃ ClO	184.66[1]
((3-Bromopropoxy)methyl)benzene	C ₁₀ H ₁₃ BrO	229.12[2]
((3-Iodopropoxy)methyl)benzene	C ₁₀ H ₁₃ IO	276.11

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a comparison of the predicted ¹H and ¹³C NMR spectral data for **((3-chloropropoxy)methyl)benzene** and its analogues. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data

Assignment	((3-Chloropropoxy)methyl)benzene (Predicted)	((3-Bromopropoxy)methyl)benzene (Predicted)	((3-Iodopropoxy)methyl)benzene (Experiment al/Predicted)	Multiplicity	Integration
Ar-H	~7.25-7.35	~7.25-7.35	~6.90-7.35[3]	m	5H
O-CH ₂ -Ar	~4.50	~4.50	~4.50	s	2H
O-CH ₂ -CH ₂	~3.65	~3.60	~4.13[3]	t	2H
CH ₂ -X (Cl,Br,I)	~3.60	~3.50	~3.30-3.40[3]	t	2H
CH ₂ -CH ₂ -CH ₂	~2.05	~2.10	~2.20-2.30[3]	p	2H

¹³C NMR Data

Assignment	((3-Chloropropoxy)met <hbr></hbr> hyl)benzene (Predicted)	((3-Bromopropoxy)met <hbr></hbr> hyl)benzene (Predicted)	((3-Iodopropoxy)benze ne (Predicted)
Ar C-O	~138	~138	~138
Ar C-H (ipso)	~128.5	~128.5	~128.5
Ar C-H (ortho)	~127.8	~127.8	~127.8
Ar C-H (para)	~127.6	~127.6	~127.6
O-CH ₂ -Ar	~73	~73	~73
O-CH ₂ -CH ₂	~68	~68	~68
CH ₂ -X (Cl,Br,I)	~41	~30	~5-15[3]
CH ₂ -CH ₂ -CH ₂	~32	~32	~32

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table summarizes the expected characteristic absorption bands.

Functional Group	Vibration Mode	(3-Chloropropoxy)methylbenzene (Predicted) (cm ⁻¹)	(3-Bromopropoxy)methylbenzene (Predicted) (cm ⁻¹)	(3-Iodopropoxy)benzene (Predicted) (cm ⁻¹)
C-H (aromatic)	Stretching	3050-3150	3050-3150	3050-3150[4]
C-H (aliphatic)	Stretching	2850-3000	2850-3000	2850-3000[3][4]
C=C (aromatic)	Stretching	1450-1600	1450-1600	1450-1600[4]
C-O (ether)	Stretching	1000-1300	1000-1300	1000-1300[3][4]
C-Cl	Stretching	600-800	-	-
C-Br	Stretching	-	500-600	-
C-I	Stretching	-	-	500-600[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation.

Fragment	(3-Chloropropoxy)methylbenzene (m/z)	(3-Bromopropoxy)methylbenzene (m/z)	(3-Iodopropoxy)benzene (m/z)
[M] ⁺	184/186	228/230	276
[M-CH ₂ CH ₂ CH ₂ X] ⁺	91	91	91
[C ₆ H ₅ CH ₂] ⁺	91	91	91
[M-X] ⁺	149	149	149
[C ₆ H ₅] ⁺	77	77	77[4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.[4]
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a satisfactory signal-to-noise ratio.[4]
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of the ^{13}C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.[4] Proton decoupling is typically used to simplify the spectrum to show a single peak for each unique carbon atom.[4]
- Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

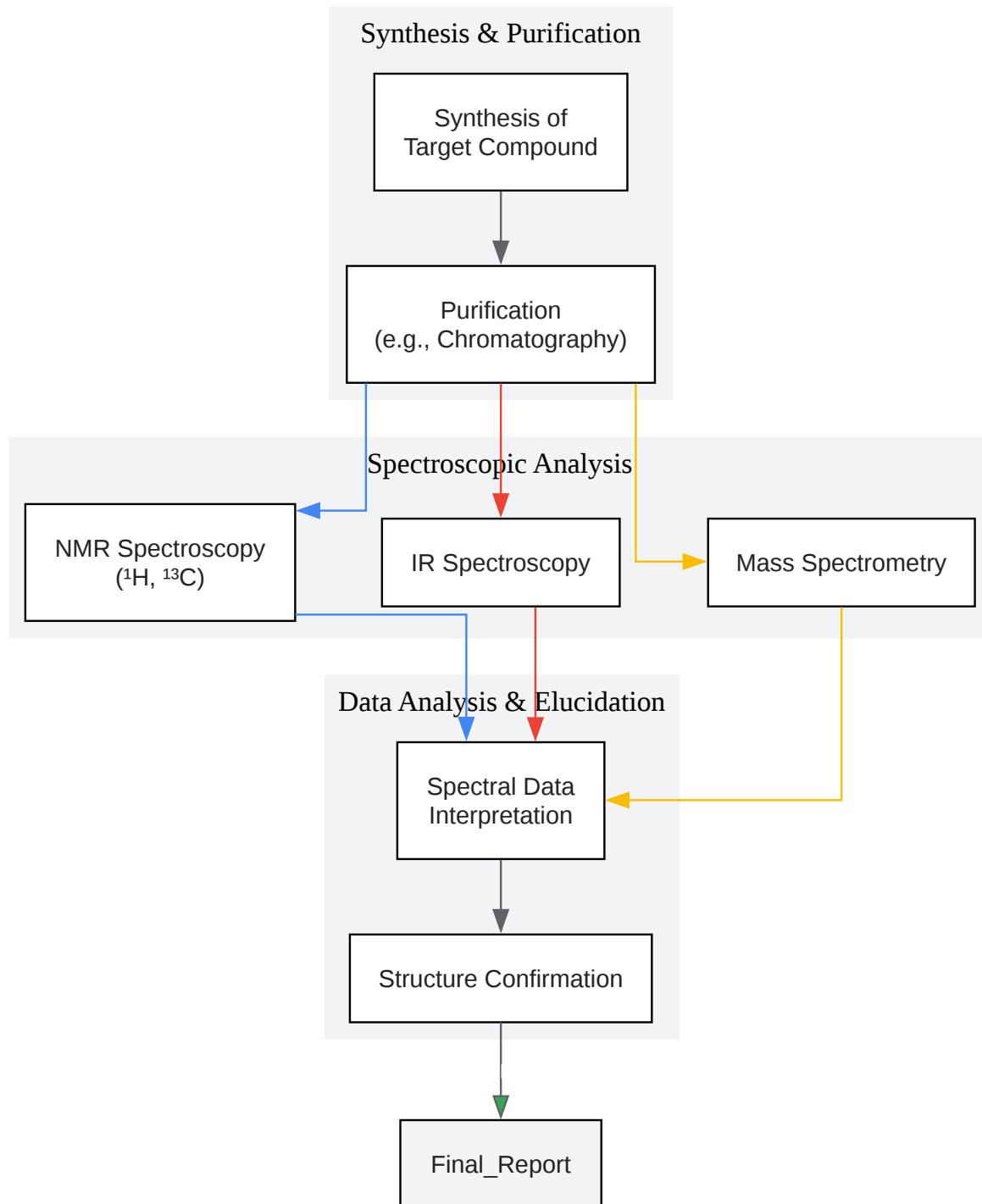
- Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the sample directly onto the ATR crystal.[4]
- Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm^{-1} .[4] A background spectrum should be collected and subtracted from the sample spectrum to minimize interference from atmospheric CO_2 and water.[4]

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be achieved via direct injection or through a gas chromatography (GC) column for separation prior to analysis (GC-MS).
- Ionization: Utilize a suitable ionization technique. Electron Impact (EI) is a common hard ionization method that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) can also be used, which often help in identifying the molecular ion peak.^[4]
- Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion to generate the mass spectrum.^[4]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.



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Caption: Workflow for Spectroscopic Analysis.

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